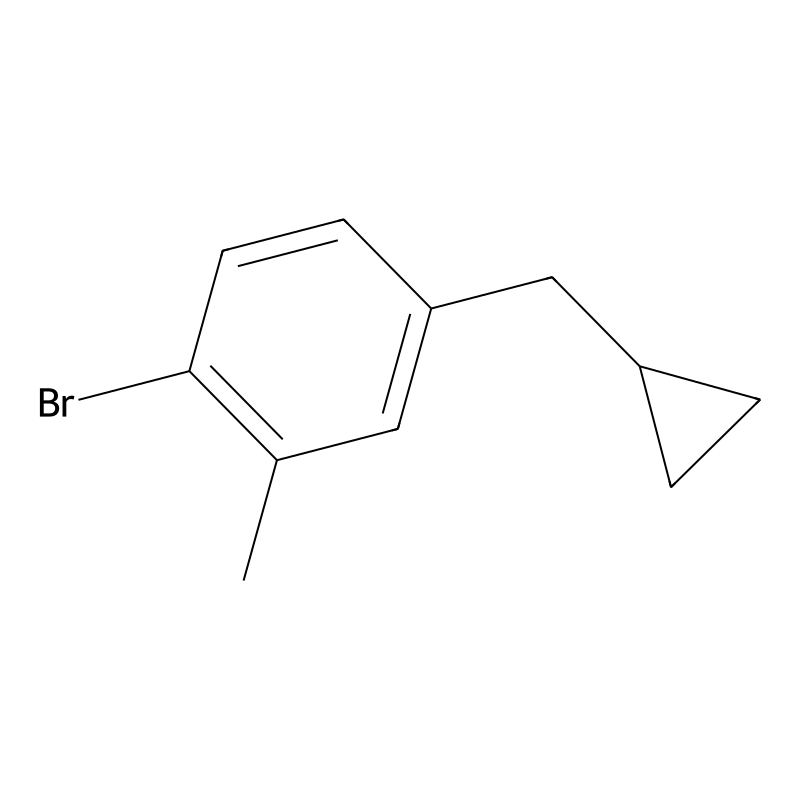1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene is an aromatic organic compound classified as a halobenzene. Its structure features a bromine atom substituting a hydrogen atom on the benzene ring, along with a cyclopropylmethyl group at the para position (4th) and a methyl group at the ortho position (2nd). The molecular formula is , and the compound exhibits unique chemical properties due to its aromaticity, which provides stability through resonance. The presence of the bromine atom introduces polar characteristics, influencing its reactivity in various chemical processes.
- Electrophilic Aromatic Substitution: The methyl group at the 2nd position may activate the benzene ring for electrophilic substitution, although the bromine atom may exert a deactivating effect due to its electron-withdrawing nature.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions, leading to various derivatives.
- Oxidation Reactions: The methyl and cyclopropylmethyl groups are susceptible to oxidation, potentially yielding alcohols or ketones depending on the reaction conditions.
Several synthetic routes can be employed to produce 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene:
- Bromination of 4-(cyclopropylmethyl)-2-methylphenol: This method involves treating the phenolic compound with bromine in an appropriate solvent to introduce the bromine atom.
- Electrophilic Aromatic Substitution: Starting from 1-bromo-2-methylbenzene, a cyclopropylmethyl group can be introduced via Friedel-Crafts alkylation using cyclopropylmethyl chloride and a Lewis acid catalyst.
- Grignard Reagent Reaction: The compound can also be synthesized by forming a Grignard reagent from cyclopropylmethyl bromide and reacting it with 1-bromo-2-methylbenzene .
1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene has potential applications in various fields:
- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
- Pharmaceutical Development: Due to its unique structure, it may be explored for developing new drugs or therapeutic agents.
- Material Science: Its properties may find use in creating specialized materials or coatings .
Investigating the interactions of 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene with biological systems is essential for understanding its potential effects:
- Protein Binding Studies: Understanding how this compound binds to proteins could reveal insights into its biological activity.
- Metabolic Pathways: Studying how it is metabolized in biological systems could help predict its pharmacokinetic properties and safety profile.
Several compounds share structural similarities with 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 1-Bromo-3-cyclopropylbenzene | Cyclopropyl group at the meta position | 0.97 |
| 1-Bromo-3,5-di-tert-butylbenzene | Two tert-butyl groups at positions 3 and 5 | 0.91 |
| 1-Bromo-4-methylbenzene | Methyl group at position 4 | 0.91 |
| 1-Bromo-4-(isopropyl)benzene | Isopropyl group at position 4 | 0.91 |
| 1-Bromo-4-(phenyl)benzene | Phenyl group at position 4 | 0.91 |
The uniqueness of 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene lies in its specific arrangement of substituents, particularly the combination of both cyclopropyl and methyl groups on the aromatic ring, which can influence its reactivity and potential applications in organic synthesis and medicinal chemistry .








